Cas no 1073-13-8 (4,4-dimethylcyclohex-2-en-1-one)

4,4-dimethylcyclohex-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 4,4-Dimethyl-2-cyclohexen-1-one
- 4,4-DIMETHYL-2-CYCLOHEXENE-1-ONE
- 4,4-Dimethyl-2-cyclohexenone
- 4,4-Dimethylcyclohexenone
- 4,4-Dimethylcyclohex-1-en-2-one
- 4,4-Dimethylcyclohex-2-enone
- 4,4-Dimethylcyclohex-2-en-1-one
- 6,6-Dimethylcyclohexen-3-one
- 6,6-Dimethylcyclohexene-3-one
- 3,3-Dimethylcyclohexene-6-one
- 2-Cyclohexen-1-one, 4,4-dimethyl-
- HAUNPYVLVAIUOO-UHFFFAOYSA-N
- 10J1HF864Z
- 4,4-dimethyl-cyclohex-2-en-1-one
- PubChem17152
- 4,4-dimethyl-cyclohexen-1-one
- 4,4-dimethyl-cyclohex-2-enone
- A801667
- CL3492
- AM84327
- DTXSID70147996
- 1073-13-8
- 4,4-Dimethyl-cyclohexene-1-one
- MFCD00009695
- FT-0617080
- 4,4-dimethyl-1-cyclohex-2-enone
- DS-14987
- J-001784
- SY004731
- GEO-01169
- 4,4-Dimethyl-2-cyclohexen-1-one, 97%
- J-514020
- 2-Cyclohexen-1-one,4,4-dimethyl-
- AC-7019
- CS-0128266
- InChI=1/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H
- AKOS005259808
- EN300-129236
- D3852
- SCHEMBL430665
- UNII-10J1HF864Z
- 4,4-dimethylcyclohex- 2-en-1-one
- DB-008359
- BBL102646
- STL556450
- 4,4-dimethylcyclohex-2-en-1-one
-
- MDL: MFCD00009695
- インチ: 1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H3
- InChIKey: HAUNPYVLVAIUOO-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])=C([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 124.08900
- どういたいしつりょう: 124.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 17.1
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 0.944 g/mL at 25 °C(lit.)
- ふってん: 74°C/14mmHg(lit.)
- フラッシュポイント: 華氏温度:147.2°f
摂氏度:64°c - 屈折率: n20/D 1.473(lit.)
- PSA: 17.07000
- LogP: 1.93170
- ようかいせい: 未確定
- 最大波長(λmax): 318(EtOH)(lit.)
- かんど: Air Sensitive
4,4-dimethylcyclohex-2-en-1-one セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- WGKドイツ:3
- 危険カテゴリコード: 36-20/21/22
- セキュリティの説明: S36/37/39-S26
-
危険物標識:
- セキュリティ用語:S36/37/39-26
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- リスク用語:R36
4,4-dimethylcyclohex-2-en-1-one 税関データ
- 税関コード:2914299000
- 税関データ:
中国税関番号:
2914299000概要:
291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%
4,4-dimethylcyclohex-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-129236-0.25g |
4,4-dimethylcyclohex-2-en-1-one |
1073-13-8 | 95% | 0.25g |
$19.0 | 2023-06-08 | |
Enamine | EN300-129236-0.5g |
4,4-dimethylcyclohex-2-en-1-one |
1073-13-8 | 95% | 0.5g |
$21.0 | 2023-06-08 | |
Enamine | EN300-129236-2.5g |
4,4-dimethylcyclohex-2-en-1-one |
1073-13-8 | 95% | 2.5g |
$36.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198906-10g |
4,4-Dimethyl-2-cyclohexen-1-one |
1073-13-8 | 97% | 10g |
¥131.00 | 2024-08-09 | |
TRC | D477888-100mg |
4,4-Dimethyl-2-cyclohexen-1-one |
1073-13-8 | 100mg |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D520212-10g |
4,4-DiMethyl-2-cyclohexen-1-one |
1073-13-8 | 97% | 10g |
$410 | 2024-05-24 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ED6657-5g |
4,4-dimethylcyclohex-2-en-1-one |
1073-13-8 | ≥96% | 5g |
¥550元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ED6657-1g |
4,4-dimethylcyclohex-2-en-1-one |
1073-13-8 | ≥96% | 1g |
¥160元 | 2023-09-15 | |
Chemenu | CM204090-25g |
4,4-dimethyl-2-cyclohexen-1-one |
1073-13-8 | 97% | 25g |
$110 | 2021-06-15 | |
Apollo Scientific | OR59378-100g |
4,4-Dimethylcyclohex-2-en-1-one |
1073-13-8 | 98% | 100g |
£147.00 | 2025-02-20 |
4,4-dimethylcyclohex-2-en-1-one 関連文献
-
1. Electrochemical reduction of 2-cyclohexen-1-ones in a hydroethanolic mediumEnrique Brillas,Adolfo Ortiz J. Chem. Soc. Faraday Trans. 1 1986 82 495
-
Long V. Dinh,John A. Gladysz New J. Chem. 2005 29 173
-
Masaki Okamoto,Yuko Yamamoto,Satoshi Sakaguchi Chem. Commun. 2009 7363
-
Xiao-Long Lu,Baochao Yang,Haibing He,Shuanhu Gao Org. Chem. Front. 2021 8 1143
-
Long V. Dinh,John A. Gladysz New J. Chem. 2005 29 173
-
6. Free radicals from cyclic enones: an electron paramagnetic resonance investigation. Part II.1 Radical additionsAndrew Hudson,Daniel Waterman,Maria AntoniettaDella Bona,Angelo Alberti,Andrea Altieri,Massimo Benaglia,Dante Macciantelli J. Chem. Soc. Perkin Trans. 2 1998 2255
-
Keitaro Matsumoto,Yuki Nakano,Naoatsu Shibata,Satoshi Sakaguchi RSC Adv. 2016 6 7755
-
Diego Madro?ero,Cesar A. Mujica-Martinez,Alfredo Vázquez RSC Adv. 2021 11 33235
-
Sedigheh Abedi,Alireza Azhdari Tehrani,Hosein Ghasempour,Ali Morsali New J. Chem. 2016 40 6970
-
Andrei B?doiu,Gerald Bernardinelli,Céline Besnard,E. Peter Kündig Org. Biomol. Chem. 2010 8 193
4,4-dimethylcyclohex-2-en-1-oneに関する追加情報
Recent Advances in the Study of 4,4-dimethylcyclohex-2-en-1-one (CAS: 1073-13-8) in Chemical Biology and Pharmaceutical Research
4,4-dimethylcyclohex-2-en-1-one (CAS: 1073-13-8) is a cyclic enone compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has been explored for its potential therapeutic properties. Recent studies have focused on its role in drug discovery, particularly in the development of novel anti-inflammatory and anticancer agents. The unique structural features of 4,4-dimethylcyclohex-2-en-1-one, including its α,β-unsaturated carbonyl moiety, make it a valuable scaffold for medicinal chemistry.
One of the most notable advancements in the study of 4,4-dimethylcyclohex-2-en-1-one is its application in the synthesis of prostaglandin analogs. Researchers have successfully utilized this compound as a building block to create derivatives with enhanced biological activity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the 4,4-dimethylcyclohex-2-en-1-one scaffold could yield compounds with potent anti-inflammatory effects, surpassing the efficacy of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings highlight the compound's potential as a lead structure for developing next-generation anti-inflammatory therapies.
In addition to its anti-inflammatory properties, 4,4-dimethylcyclohex-2-en-1-one has shown promise in oncology research. A recent preclinical study investigated its derivatives as inhibitors of key signaling pathways involved in cancer cell proliferation. The results, published in Bioorganic & Medicinal Chemistry Letters, revealed that certain analogs of 4,4-dimethylcyclohex-2-en-1-one exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to modulate reactive oxygen species (ROS) levels within cancer cells, leading to apoptosis. These findings underscore the potential of 4,4-dimethylcyclohex-2-en-1-one-based compounds as targeted anticancer agents.
The synthetic versatility of 4,4-dimethylcyclohex-2-en-1-one has also been explored in the context of green chemistry. Researchers have developed novel catalytic methods to functionalize this compound under environmentally benign conditions. A 2022 study in ACS Sustainable Chemistry & Engineering reported a metal-free, organocatalytic approach to synthesize chiral derivatives of 4,4-dimethylcyclohex-2-en-1-one with high enantioselectivity. This advancement not only expands the toolbox for asymmetric synthesis but also aligns with the growing demand for sustainable pharmaceutical manufacturing processes.
Despite these promising developments, challenges remain in the clinical translation of 4,4-dimethylcyclohex-2-en-1-one-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Recent computational modeling efforts, as described in a 2023 article in the Journal of Chemical Information and Modeling, have provided insights into optimizing the pharmacokinetic properties of these compounds. By leveraging in silico tools, researchers are now better equipped to design derivatives of 4,4-dimethylcyclohex-2-en-1-one with improved drug-like characteristics.
In conclusion, 4,4-dimethylcyclohex-2-en-1-one (CAS: 1073-13-8) continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its applications span from anti-inflammatory and anticancer drug development to sustainable synthesis methodologies. As research progresses, this compound is expected to play an increasingly important role in the discovery of novel therapeutics. Future studies should focus on addressing the remaining challenges in drug development while exploring new biological targets for this versatile scaffold.
1073-13-8 (4,4-dimethylcyclohex-2-en-1-one) 関連製品
- 14523-53-6(spiro4.5dec-6-en-8-one)
- 1270068-90-0(Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-)
- 165133-85-7(Antibiotic NFAT 133)
- 95192-59-9(Benzoic acid,4-methoxy-2,6-dinitro-)
- 1776-37-0(5-Methyl-1H-indazole)
- 1226454-88-1(methyl 4-(2-{(3-phenylpropyl)carbamoylamino}ethyl)piperazine-1-carboxylate)
- 1448664-46-7(Enfortumab)
- 1803581-77-2(1-{3-[(2-chlorophenyl)methoxy]phenyl}piperazine dihydrochloride)
- 1220017-62-8(N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)
- 1314987-91-1(tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate)
